molecular formula C26H22FN3O3 B1663065 ym-244769

ym-244769

Cat. No.: B1663065
M. Wt: 443.5 g/mol
InChI Key: JZMLHJRKSJXARY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of the nicotinamide core: The synthesis begins with the preparation of the nicotinamide core structure.

    Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Attachment of the fluorobenzyl group: The fluorobenzyl group is attached via an etherification reaction.

    Final coupling: The final step involves coupling the aminobenzyl group to the nicotinamide core.

Industrial Production Methods

The industrial production of YM-244769 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

YM-244769 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Mechanism of Action

YM-244769 exerts its effects by selectively inhibiting the sodium/calcium exchanger, particularly the NCX3 isoform. This inhibition prevents the unidirectional outward NCX current, which is the calcium entry mode. By blocking this current, this compound reduces calcium overload in cells, thereby protecting them from damage induced by hypoxia/reoxygenation . The molecular target of this compound is the sodium/calcium exchanger, and its action involves binding to specific sites on the exchanger to inhibit its function .

Biological Activity

YM-244769 is a novel compound characterized primarily as a selective inhibitor of the Na+/Ca2+ exchanger (NCX), specifically targeting the reverse mode of NCX3. This compound has gained attention due to its neuroprotective properties and potential therapeutic applications in ischemic conditions.

Chemical Profile

  • Chemical Name : N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride
  • CAS Number : 1780390-65-9
  • Purity : ≥99%

This compound inhibits Na+-dependent 45^{45}Ca2+^{2+} uptake with varying potency across different NCX isoforms. The IC50 values are as follows:

  • NCX3 : 18 nM
  • NCX1 : 68 nM
  • NCX2 : 96 nM

This selectivity for NCX3 over other Na+ and Ca2+ transporters positions this compound as a significant tool for studying calcium regulation in cells, particularly in neuronal contexts where NCX3 is predominantly expressed .

In vitro Studies

Research has demonstrated that this compound effectively protects against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells, which express both NCX1 and NCX3. The protective efficacy is greater than that observed in renal LLC-PK1 cells, which predominantly express NCX1 .

Table 1: Protective Efficacy of this compound in Different Cell Lines

Cell LineExpression of NCX IsoformsProtective Efficacy (relative to control)
SH-SY5YNCX1, NCX3High
LLC-PK1NCX1Moderate

The efficacy of this compound correlates well with its inhibitory potency on 45^{45}Ca2+^{2+} uptake, suggesting that its neuroprotective effects are closely linked to its ability to inhibit calcium influx via NCX3 .

Case Studies and Research Findings

  • Iwamoto and Kita (2006) : This study highlighted the preferential inhibition of NCX3 by this compound and demonstrated its potential as a neuroprotective agent against ischemic conditions. The authors reported significant reductions in neuronal damage when cells were treated with this compound prior to hypoxic conditions .
  • Kuramochi et al. (2005) : This research indicated that derivatives of this compound are orally bioavailable and can prevent ischemia/reperfusion-induced ventricular tachycardia and fibrillation in animal models, further establishing its therapeutic potential in cardiovascular diseases .
  • Electrophysiological Studies : Using whole-cell voltage-clamp techniques, researchers found that this compound inhibited the inward current associated with Ca2+ entry through NCX more potently than it affected Ca2+ efflux, indicating its specific action on the exchanger's reverse mode .

Properties

Molecular Formula

C26H22FN3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide

InChI

InChI=1S/C26H22FN3O3/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18/h1-14,16H,15,17,28H2,(H,30,31)

InChI Key

JZMLHJRKSJXARY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F

Canonical SMILES

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F

Synonyms

N-(3-aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide
YM 244769
YM-244769
YM244769

Origin of Product

United States

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